N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
Overview
Description
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride: is a chemical compound with the molecular formula C5H14N2O2S.HCl and a molecular weight of 202.7 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride typically involves the reaction of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives .
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic biological substrates .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form stable complexes with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide
- N-methyl-N-[2-(methylamino)ethyl]acetamide hydrochloride
- N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
Comparison: this compound is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable reagent in synthetic and medicinal chemistry .
Biological Activity
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride is a synthetic compound with significant potential in pharmaceutical research and development. Its unique chemical structure, characterized by a methanesulfonamide moiety and a methylaminoethyl substituent, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C₅H₁₅ClN₂O₂S
- Molecular Weight : 202.70 g/mol
- IUPAC Name : this compound
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, suggesting potential as an inhibitor in metabolic pathways.
- Receptor Binding : Interaction studies indicate binding affinity to specific receptors, which may influence pharmacodynamics and therapeutic efficacy.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound often demonstrate antimicrobial properties. This compound's structural features may enhance its efficacy against bacterial strains.
3. Antihypertensive Effects
Certain studies have suggested that similar compounds may lower blood pressure through receptor inhibition, particularly at the angiotensin II receptor sites. The potential for this compound to act similarly warrants further investigation.
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Comparative Analysis
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-methyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine | C₆H₁₇N₃ | Contains an ethylene diamine backbone; potential for different biological activity. |
Methanesulfonamide derivatives | Varied | Commonly exhibit antimicrobial properties; used in various therapeutic contexts. |
Sulfanilamide | C₆H₈N₂O₂S | A well-known sulfonamide antibiotic; serves as a benchmark for comparison due to established efficacy. |
The unique side chains of this compound may confer distinct biological properties compared to these similar compounds, enhancing its therapeutic profile while potentially reducing side effects.
Properties
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-6-4-5-7(2)10(3,8)9;/h6H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGIAYBJKFFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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